7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
Overview
Description
MKC9989 is a chemical compound known for its inhibitory effects on the Inositol-Requiring Enzyme 1 alpha (IRE1α). This enzyme is crucial for the unfolded protein response, a cellular stress response related to the endoplasmic reticulum. MKC9989 is classified as a hydroxy aryl aldehyde inhibitor and has shown significant potential in scientific research, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MKC9989 involves the formation of a Schiff base through a reaction between an aldehyde and an amine. The specific synthetic route includes the use of hydroxy aryl aldehydes, which react with the amine side chain of lysine residues in the IRE1α enzyme . The reaction conditions typically involve controlled temperature and pressure to ensure the stability of the Schiff base.
Industrial Production Methods: Industrial production of MKC9989 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the integrity of the compound. The production process is optimized to achieve high yields and purity levels, making MKC9989 suitable for extensive research applications .
Chemical Reactions Analysis
Types of Reactions: MKC9989 primarily undergoes Schiff base formation reactions. This involves the reaction of the aldehyde group with the amine group of lysine residues in the IRE1α enzyme. The compound also participates in hydrogen bonding and π-π interactions, which contribute to its stability and selectivity .
Common Reagents and Conditions: The common reagents used in the reactions involving MKC9989 include hydroxy aryl aldehydes and amines. The reaction conditions often involve controlled temperature and pressure to facilitate the formation of stable Schiff bases. Additionally, the presence of water molecules is minimized to prevent hydrolysis of the imine group formed during the reaction .
Major Products Formed: The major product formed from the reaction of MKC9989 with IRE1α is a stable Schiff base. This product is characterized by its high selectivity towards the lysine residue K907 in the IRE1α enzyme, which is crucial for its inhibitory effects .
Scientific Research Applications
MKC9989 has a wide range of scientific research applications, particularly in the fields of biochemistry, molecular biology, and medicine. It is used as a tool compound to study the unfolded protein response and its role in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes . The compound’s ability to selectively inhibit IRE1α makes it a valuable asset in understanding the molecular mechanisms underlying these diseases and developing potential therapeutic strategies .
Mechanism of Action
MKC9989 exerts its effects by inhibiting the endoribonuclease activity of the IRE1α enzyme. The compound binds to the RNase-active site of IRE1α through π-stacking interactions with histidine and phenylalanine residues, forming a Schiff base with lysine residue K907 . This binding prevents the enzyme from cleaving its mRNA substrates, thereby modulating the unfolded protein response and restoring endoplasmic reticulum homeostasis .
Comparison with Similar Compounds
Similar Compounds:
- OICR464
- OICR573
Uniqueness: MKC9989 is unique in its high selectivity towards the lysine residue K907 in the IRE1α enzyme. This selectivity is attributed to the specific interactions between the compound and the enzyme’s active site, which are not observed with other similar compounds . The stability of the Schiff base formed between MKC9989 and IRE1α further enhances its inhibitory effects, making it a valuable tool in scientific research .
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O7/c1-10-11(4-5-23-7-6-21-2)17(20)24-16-12(10)8-14(22-3)15(19)13(16)9-18/h8-9,19H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVDQIXSUDHAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.